Cas no 2986-20-1 (Carbamimidothioic acid,ethyl ester)
Carbamimidothioic acid,ethyl ester Chemical and Physical Properties
Names and Identifiers
-
- Carbamimidothioic acid,ethyl ester
- ethyl carbamimidothioate
- 2-Ethyl-2-thiopseudourea
- Pseudourea,2-ethyl-2-thio- (6CI,7CI,8CI)
- S-EIT
- S-Ethylisothiourea
- WR 539 (Salt/Mix)
- SDCCGSBI-0050475.P002
- BDBM50055281
- NCGC00015407-03
- Pseudourea, 2-ethyl-2-thio-, hydrobromide (Salt/Mix)
- 2-Ethyl-isothiourea
- Q27096309
- UNII-236P47H4VR
- Tocris-0873
- CHEMBL321691
- USAF EL-18 (Salt/Mix)
- ethyron
- ETHYLISOTHIOUREA
- Lopac-E-3149
- CCG-204582
- NCGC00024835-01
- etiron
- (ethylsulfanyl)methanimidamide
- Carbamimidothioic acid, ethyl ester
- s-ethyl-iso-thiourea
- 2-Ethyl-2-thiopseudourea hydrobromide (Salt/Mix)
- Ethyl imidothiocarbamate
- DTXSID50183973
- NCGC00024835-02
- EN300-7275002
- NCGC00015407-02
- NCGC00015407-07
- SCHEMBL160501
- NS00015308
- 2986-20-1
- Carbamimidothioic acid, ethyl ester, monohydrobromide (Salt/Mix)
- BRD-K81623406-004-03-4
- Bromide S-ethylisothiuronium (Salt/Mix)
- Ethiron (Salt/Mix)
- NCGC00015407-01
- Ethyl imidothiocarbamate #
- AE-641/00560030
- S-EIT (hydrobromide)
- 236P47H4VR
- Lopac0_000491
- Pseudourea, 2-ethyl-2-thio-
- S-ethyl-thioureum
- DB02234
- S-ethylisothiouronium
- ethylsulfanyl-formamidine
- HSCI1_000396
- AKOS005446218
- S-Ethylisothiuronium bromide; S-Ethylthiuronium bromide; WR 539
- EIT-hydrobromide
- NCGC00015407-04
- BRD-K81623406-004-08-3
- STK370557
-
- Inchi: 1S/C3H8N2S/c1-2-6-3(4)5/h2H2,1H3,(H3,4,5)
- InChI Key: VFIZBHJTOHUOEK-UHFFFAOYSA-N
- SMILES: S(C(=N)N)CC
Computed Properties
- Exact Mass: 104.04081944g/mol
- Monoisotopic Mass: 104.04081944g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 6
- Rotatable Bond Count: 2
- Complexity: 52.8
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 0.5
- Topological Polar Surface Area: 75.2Ų
Carbamimidothioic acid,ethyl ester Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-7275002-0.05g |
(ethylsulfanyl)methanimidamide |
2986-20-1 | 0.05g |
$101.0 | 2023-05-31 |
Carbamimidothioic acid,ethyl ester Related Literature
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Qiliang Deng,Jianhua Wu,Yang Chen,Zhijun Zhang,Yang Wang,Guozhen Fang,Shuo Wang,Yukui Zhang J. Mater. Chem. B 2014 2 1048
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Qiliang Deng,Jianhua Wu,Yang Chen,Zhijun Zhang,Yang Wang,Guozhen Fang,Shuo Wang,Yukui Zhang J. Mater. Chem. B 2014 2 1048
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Solène Guihéneuf,Ludovic Paquin,Fran?ois Carreaux,Emilie Durieu,Laurent Meijer,Jean Pierre Bazureau Org. Biomol. Chem. 2012 10 978
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4. Synthesis of novel guanidine-based ABA triblock copolymers and their antimicrobial honeycomb filmsHao Zhang,Yanna Liu,Ting Luo,Qiaoling Zhao,Kun Cui,Jin Huang,Tao Jiang,Zhi Ma Polym. Chem. 2018 9 3922
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Priya Yadav,Manavi Yadav,Rashmi Gaur,Radhika Gupta,Gunjan Arora,Anju Srivastava,Anandarup Goswami,Manoj B. Gawande,Rakesh K. Sharma Mater. Adv. 2022 3 1432
Additional information on Carbamimidothioic acid,ethyl ester
Carbamimidothioic acid,ethyl ester (CAS No. 2986-20-1): A Comprehensive Overview
Carbamimidothioic acid,ethyl ester, identified by its Chemical Abstracts Service (CAS) number 2986-20-1, is a compound of significant interest in the field of chemical and pharmaceutical research. This compound, belonging to the class of thiocarbamic esters, has garnered attention due to its versatile applications and potential in various biochemical processes. Understanding its structure, properties, and emerging applications is crucial for researchers and professionals in the pharmaceutical and chemical industries.
The molecular structure of Carbamimidothioic acid,ethyl ester consists of a thiocarbamic ester functional group, which makes it a valuable intermediate in organic synthesis. The presence of both carbamido and thioic acid moieties provides multiple reactive sites, enabling diverse chemical transformations. These characteristics have positioned the compound as a key player in the development of novel synthetic routes and functional materials.
In recent years, there has been a growing interest in thiocarbamic esters due to their role in the synthesis of bioactive molecules. Research has demonstrated that derivatives of Carbamimidothioic acid,ethyl ester can be utilized in the preparation of various pharmacologically relevant compounds. For instance, studies have shown that modifications of this scaffold can lead to the development of new antimicrobial agents and protease inhibitors. These findings highlight the compound's potential as a building block for drug discovery.
The pharmaceutical industry has been particularly intrigued by the ability of Carbamimidothioic acid,ethyl ester to serve as a precursor for more complex molecules. Its reactivity allows for the introduction of different functional groups, making it adaptable for various synthetic strategies. This flexibility has been exploited in the design of novel therapeutic agents targeting a range of diseases. The compound's role in medicinal chemistry has thus been well-documented in numerous scientific publications.
Beyond its pharmaceutical applications, Carbamimidothioic acid,ethyl ester has found utility in materials science. Researchers have explored its use in the synthesis of polymers and coatings with unique properties. The incorporation of thiocarbamic ester units into polymer backbones has resulted in materials with enhanced thermal stability and mechanical strength. These advancements underscore the compound's importance not only in drug development but also in industrial applications.
The synthesis of Carbamimidothioic acid,ethyl ester typically involves multi-step organic reactions, often starting from readily available precursors. The process generally includes the formation of a thiocarbamic acid followed by esterification. Recent improvements in synthetic methodologies have enhanced the efficiency and yield of these reactions, making it more feasible to produce large quantities for research and commercial purposes. These advancements have contributed to the increased accessibility and utilization of this compound.
In conclusion, Carbamimidothioic acid,ethyl ester (CAS No. 2986-20-1) is a multifaceted compound with significant applications across multiple domains. Its role as an intermediate in pharmaceutical synthesis and its utility in materials science highlight its versatility and importance. As research continues to uncover new possibilities for this compound, its impact on science and industry is expected to grow further. The ongoing exploration of its derivatives and synthetic modifications promises to yield exciting developments in the near future.
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